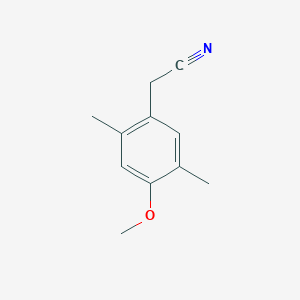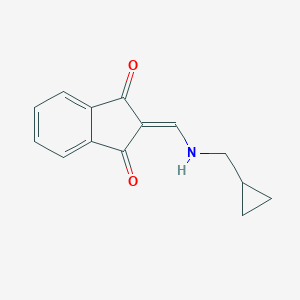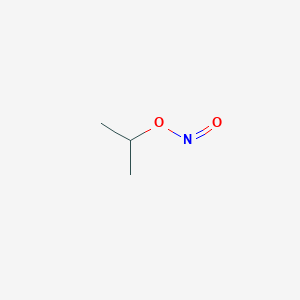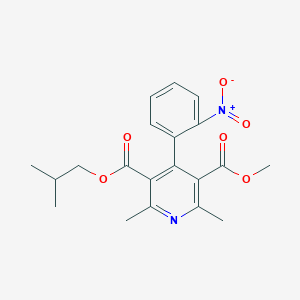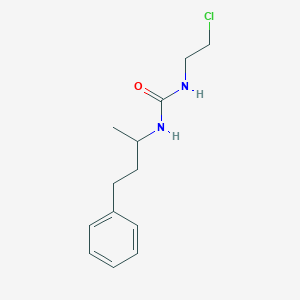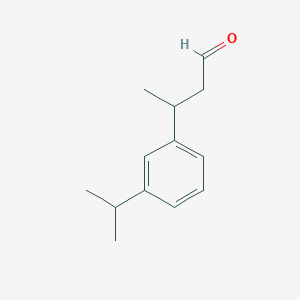
异丙基苯基丁醛
描述
Synthesis Analysis
The synthesis of isoprene from 2-methylbutanal, which shares relevance with the synthesis routes of isopropylphenylbutanal, employs catalysts like boron phosphate and aluminium phosphate. These catalysts facilitate the dehydration process, highlighting a methodological approach to constructing complex organic structures from simpler precursors (Hutchings et al., 1999).
Molecular Structure Analysis
Studies on triarylpnictogens provide insights into the molecular structure analysis of complex organic compounds. The introduction of bulky aryl groups leads to unusual structures and redox properties, which are significant for understanding the structural dynamics of compounds like isopropylphenylbutanal (Sasaki et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of isopropylphenylbutanal can be inferred from related compounds. For instance, the Prins condensation of isobutanal with isobutene to 2,5-dimethyl-hexadiene isomers, mediated by solid Brønsted acids, demonstrates the intricate reaction pathways and selectivity influenced by acid strength, which can be relevant to isopropylphenylbutanal's reactivity (Wang & Iglesia, 2016).
Physical Properties Analysis
The physical properties of isopropylphenylbutanal, such as melting and boiling points, solubility, and density, are crucial for its application in chemical synthesis. Studies on similar compounds, like isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate, through spectral and structural analysis, shed light on the fundamental physical characteristics that govern the behavior of organic compounds in different environments (Kumar et al., 2021).
科学研究应用
神经科学和麻醉学:
- 丙泊酚通过调节培养小鼠海马神经元的 GABA_A 受体激活和脱敏来增强抑制性突触传递 (Orser 等人,1994)。
- 它还抑制皮质神经元中的持续性钠电流部分和电压门控 L 型钙电流,表明其潜在的抗癫痫活性 (Martella 等人,2005)。
- 丙泊酚的作用涉及通过 GABA_A 受体对神经递质 GABA 的抑制功能的正向调节,具有抗癫痫和抗焦虑特性 (Trapani 等人,2000)。
药理学和毒理学:
- 多巴酚丁是一种修饰的异丙肾上腺素,其肌力作用与肾上腺素一样大,可以增加心脏收缩力和输出量,恢复动脉血压,并轻微降低全身外周阻力 (Tuttle & Mills,1975)。
- 长期使用多巴酚丁可能对心脏结构和功能产生不利影响 (Anderson, Moore, & Larson,2008)。
环境科学:
- 异丙隆在土壤中的降解速率的空间变异性受土壤 pH 值、钾的有效性、微生物生物量和微生物代谢多样性等因素的影响 (Walker 等人,2001)。
- 异丙隆在草地土壤中的吸附作用增强,尤其是在含有未分解植物残留物的表层 (Benoît 等人,1999)。
- 异丙隆及其代谢物在正常耕作和少耕作的田地中都会渗入排水水中 (Fomsgaard, Spliid, & Felding,2003)。
生物工程和细胞生物学:
- pNIPAM 基质被广泛用于生物工程应用中无损释放生物细胞和蛋白质,例如研究细胞外基质、细胞片工程、组织移植和类肿瘤球体形成 (Cooperstein & Canavan,2010)。
安全和危害
Isopropylphenylbutanal is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
作用机制
Target of Action
Isopropylphenylbutanal, also known as Florhydral , is primarily used in the cosmetic industry as a fragrance . Its primary targets are the olfactory receptors located in the nasal cavity. These receptors play a crucial role in the sense of smell, which is part of the sensory system.
Mode of Action
The interaction of Isopropylphenylbutanal with its targets involves binding to the olfactory receptors. This binding triggers a signal transduction pathway that results in the generation of a nerve impulse. The impulse is transmitted to the brain, where it is interpreted as a specific smell. In the case of Isopropylphenylbutanal, this smell is described as fresh, green, floral, and reminiscent of lily-of-the-valley .
Result of Action
The primary result of Isopropylphenylbutanal’s action is the perception of a specific smell. This is a result of its interaction with olfactory receptors and the subsequent transmission of nerve impulses to the brain. The specific smell associated with Isopropylphenylbutanal is described as fresh, green, floral, and reminiscent of lily-of-the-valley .
属性
IUPAC Name |
3-(3-propan-2-ylphenyl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRBQTOZYGEWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051632 | |
| Record name | beta-Methyl-3-(1-methylethyl)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanal, .beta.-methyl-3-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isopropylphenylbutanal | |
CAS RN |
125109-85-5 | |
| Record name | Florhydral | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125109-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanal, beta-methyl-3-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125109855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanal, .beta.-methyl-3-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Methyl-3-(1-methylethyl)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-methyl-3-(1-methylethyl)benzenepropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3-propan-2-ylphenyl)butanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLPHENYLBUTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92022479Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What information is available regarding the toxicology and safety of Isopropylphenylbutanal?
A1: The research paper focuses on the safety assessment of Isopropylphenylbutanal as a fragrance ingredient. [] While it doesn't delve into specific toxicological data, it aims to evaluate the safety of this compound for its intended use in fragrances. This evaluation likely considers factors like potential for skin sensitization or other adverse effects relevant to fragrance application.
Q2: Are there any details on the analytical methods used to characterize Isopropylphenylbutanal in the provided research?
A2: The research paper's title suggests it involves analytical methods used for the safety assessment of Isopropylphenylbutanal. [] While the abstract doesn't specify these methods, the full research likely outlines techniques used to characterize and quantify Isopropylphenylbutanal, ensuring its quality and purity for use as a fragrance ingredient.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


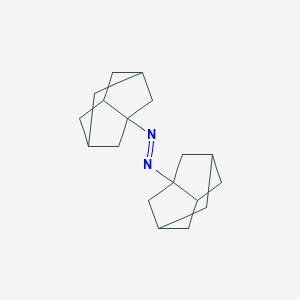
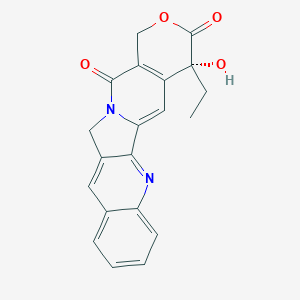
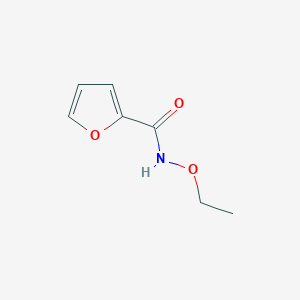
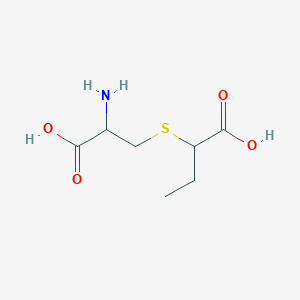
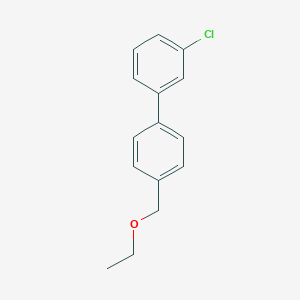
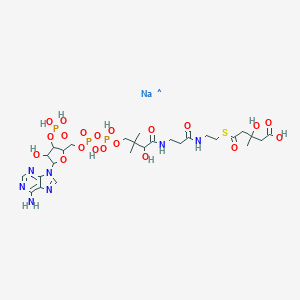
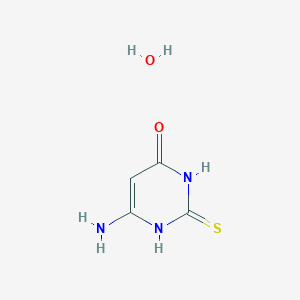
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
